N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride
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Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
- N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of a phenylmethanamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-13(10-16(2)15-11)9-14-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H |
InChI Key |
YNHNQERLNWDQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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